molecular formula C9H5NO5 B1395564 4-Hydroxy-3-nitrocoumarin CAS No. 20261-31-8

4-Hydroxy-3-nitrocoumarin

Cat. No.: B1395564
CAS No.: 20261-31-8
M. Wt: 207.14 g/mol
InChI Key: NZQAQAUWFHMVEM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in various plants. Coumarins are known for their diverse biological activities and applications in various fields. This compound, specifically, has been studied for its cytotoxic effects against cultured human tumor and normal cells .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-nitrocoumarin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce cytotoxicity in both tumor and normal cell lines. This compound can disrupt cell signaling pathways, leading to apoptosis or programmed cell death . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . Additionally, this compound has been shown to cause intramolecular charge transfer, which can affect the electronic properties of the molecule and its interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained cellular stress and potential adaptation or resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity, while at higher doses, it can become toxic and induce adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . High doses of this compound can lead to significant cellular damage and organ toxicity in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux and alter the levels of metabolites in cells . These interactions can influence the overall metabolic state of the cell and contribute to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can affect its biological activity and the extent of its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can determine its interactions with other biomolecules and its overall biological effects .

Preparation Methods

4-Hydroxy-3-nitrocoumarin can be synthesized through the nitration of 4-hydroxycoumarin. The reaction involves using glacial acetic acid and 72% nitric acid (HNO₃) as reagents . The nitration process introduces a nitro group at the 3-position of the coumarin ring, resulting in the formation of this compound.

Chemical Reactions Analysis

4-Hydroxy-3-nitrocoumarin undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Hydroxy-3-nitrocoumarin can be compared with other coumarin derivatives such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. This compound is unique due to the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQAQAUWFHMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174104
Record name 4-Hydroxy-3-nitrocoumarin
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Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20261-31-8
Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Synthesis routes and methods

Procedure details

Fuming nitric acid (30 ml) was added to a stirred suspension of 4-hydroxycoumarin (5.0g) in chloroform (500 ml) at room temperature over 2 hours. After a further 2 hours, the solvent was removed in vacuo at room temperature and water (250 ml) added to the residue. Filtration gave the product, m.p. 174°, -5°, (C9H5NO5 required C, 52.18; H, 2.43; N, 6.76. Found: C, 52.00; H, 2.38; N, 6.62).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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